

Technical Support Center: Nilotinib Crystallization & Solid-State Control

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Compound of Interest

Compound Name: *Nilotinib dihydrochloride dihydrate*

CAS No.: *1277165-20-4*

Cat. No.: *B12772618*

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Ticket ID: NIL-CRYST-404 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary

Nilotinib (specifically Nilotinib Hydrochloride Monohydrate) presents a "perfect storm" of crystallization challenges: it is a BCS Class IV compound (low solubility, low permeability), exhibits pH-dependent solubility, and is prone to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out."

This guide moves beyond basic protocols to address the thermodynamic drivers of these failures. It is designed to help you stabilize the commercial Form B (Monohydrate) and avoid the metastable Form A (Dihydrate/Anhydrate) or amorphous precipitation.

Module 1: Solubility & Dissolution Strategy

The Issue: "I cannot get Nilotinib free base or HCl salt to dissolve in my starting solvent, or it precipitates immediately upon pH adjustment."

Root Cause Analysis

Nilotinib is a weak base with pKa values of ~2.1 and ~5.[1][2]4. Its solubility is critically dependent on ionization.

- pH > 4.5: Solubility drops to near zero (< 1 µg/mL).
- Common Error: Attempting to dissolve the free base in neutral organic solvents without acid facilitation or using insufficient temperature in polar aprotic solvents.

Solubility Data Table (at 25°C)

Solvent System	Solubility Classification	Approx. Conc.	Usage Context
DMSO	Very Soluble	~50 mg/mL	Stock solutions, Screening
N-Methyl-2-pyrrolidone (NMP)	Soluble	High (>20 mg/mL)	Industrial crystallization solvent
Ethanol / Methanol	Sparingly Soluble	< 1-2 mg/mL	Antisolvent (or solvent only with HCl)
Water (pH 1-2)	Soluble	Variable	Requires HCl to form salt
Water (pH > 4.5)	Practically Insoluble	< 0.001 mg/mL	Antisolvent

Protocol: Robust Dissolution for Crystallization

To prepare a stable starting solution for Nilotinib HCl crystallization:

- Solvent Choice: Use N-Butanol or Methanol combined with concentrated HCl.
- Temperature: Heat to 65–75°C. The elevated temperature is non-negotiable to break the lattice energy of the free base.
- Stoichiometry: Ensure a molar ratio of HCl:Nilotinib of at least 1.05:1 to drive salt formation.

- Filtration: Filter hot (0.22 μm PTFE) to remove undissolved "seeds" that could trigger unwanted polymorph nucleation downstream.

Module 2: Polymorph Control (Form A vs. Form B)

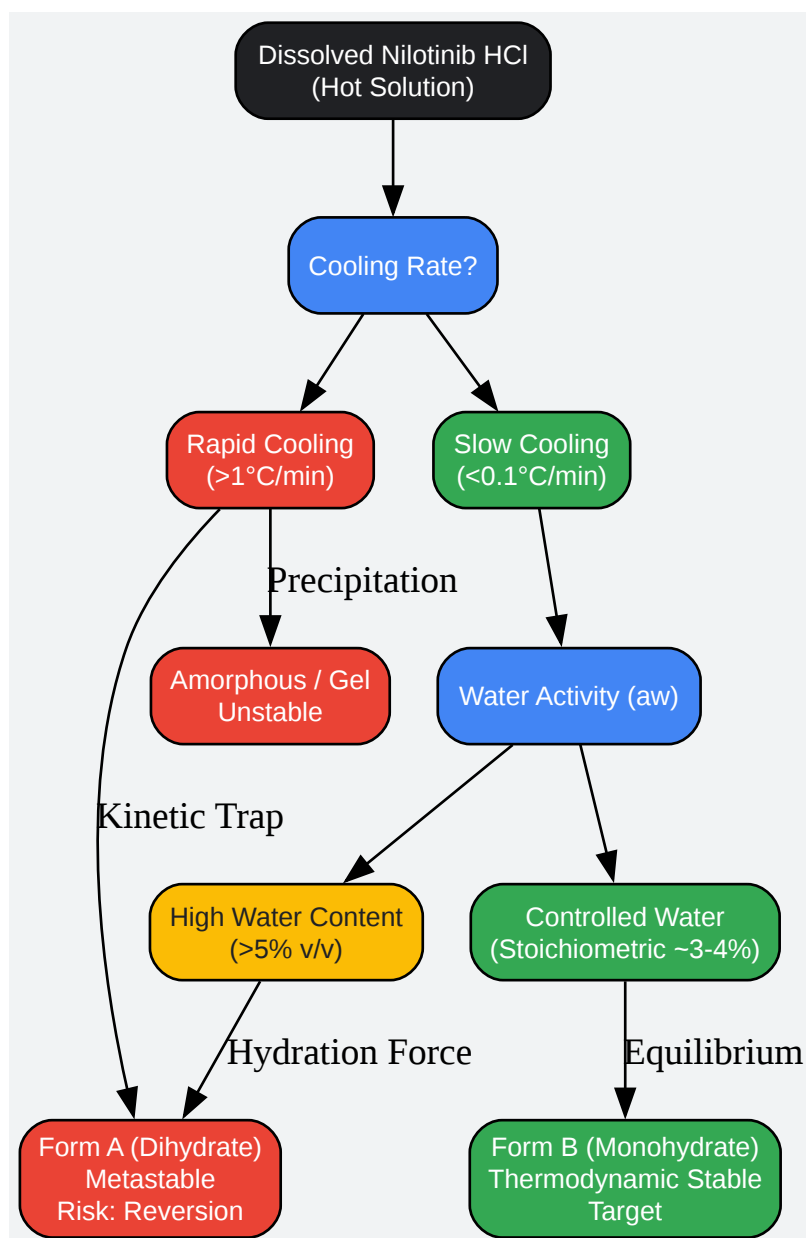
The Issue: "My PXRD pattern shows peaks at $2\theta = 5.7^\circ$ and 7.6° , but I need the stable Form B."

The Polymorph Landscape

- Form B (Monohydrate): The thermodynamic stable form (Commercial/Tasigna). Characterized by high stability but slower nucleation kinetics.
- Form A (Dihydrate/Metastable): Often kinetically favored during rapid cooling or high supersaturation.
- Amorphous: Results from uncontrolled precipitation; physically unstable and will revert to crystalline forms over time.

Logic Flow: Controlling the Polymorph

The following decision tree illustrates how process parameters determine the final crystal form.



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Figure 1: Polymorph selection logic. Rapid cooling favors metastable forms (A) or amorphous solids. Slow cooling with controlled water activity favors the stable Monohydrate (Form B).

Module 3: Troubleshooting "Oiling Out" (LLPS)

The Issue: "Upon adding the antisolvent (water), the solution turned cloudy/milky and separated into sticky oil droplets instead of crystals."

The Mechanism

This is Liquid-Liquid Phase Separation (LLPS). It happens when the "metastable limit" (spinodal decomposition) is hit before the crystallization nucleation boundary.

- Why Nilotinib? Its hydrophobic nature creates a massive repulsion when water is added too fast to an organic solution (e.g., Methanol/NMP), causing the solute to aggregate into an oil phase rather than an ordered crystal lattice.

Resolution Protocol: The "Reverse Addition" & Seeding

To bypass the oiling-out region, you must keep the system in the metastable zone width (MSZW) where crystal growth is favored over phase separation.

Step-by-Step Fix:

- Seed Preparation: Obtain pure Form B seeds. If unavailable, generate them by slow evaporation of a dilute methanol solution.
- Temperature Control: Maintain the crystallization vessel at 40–50°C. Do not cool to 0°C yet. LLPS is more likely at lower temperatures.
- Seeding Point: Add 1-2 wt% seeds to the solution before adding the antisolvent (or at the very first sign of turbidity).
- Antisolvent Addition:
 - Bad: Dumping water into the Nilotinib solution.
 - Good: Dosing water slowly (e.g., 0.5 mL/min) via syringe pump.
 - Best (Reverse Addition): Slowly add the Nilotinib solution into the antisolvent (if solubility permits) or maintain a specific solvent:antisolvent ratio that avoids the "oil gap."
- Aging: Once turbidity (crystals) is established, hold at 40°C for 2 hours (Ostwald Ripening) to allow oil droplets to redissolve and deposit onto the crystal lattice.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my Nilotinib HCl turn yellow/green during drying?

- Diagnosis: Nilotinib is sensitive to light and oxidation. The color shift often indicates surface oxidation or hydrolysis if dried at high temperatures (>60°C) without vacuum.
- Fix: Dry under vacuum at 40–50°C. Store protected from light (amber vials).

Q2: Can I use Ethanol instead of Methanol?

- Answer: Yes, but Nilotinib is less soluble in Ethanol.[1][3] You will need larger volumes or higher temperatures (reflux). However, Ethanol is preferred for pharmaceutical safety (Class 3 solvent) over Methanol (Class 2).

Q3: How do I distinguish Form A from Form B without PXRD?

- Answer: It is difficult, but DSC (Differential Scanning Calorimetry) is distinct.
 - Form A (Dihydrate): Often shows a broad dehydration endotherm <100°C followed by melting/recrystallization.
 - Form B (Monohydrate): Shows a distinct dehydration peak (loss of ~3-4% weight in TGA) and a melting point around 230–235°C.

References

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